molecular formula C15H21NO4 B1681401 salinosporamide B CAS No. 863126-95-8

salinosporamide B

Cat. No.: B1681401
CAS No.: 863126-95-8
M. Wt: 279.33 g/mol
InChI Key: SCJZQKFFYIGMCI-SHTIJGAHSA-N
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Description

Salinosporamide B is a secondary metabolite produced by the marine bacterium Salinispora tropica. It is part of the salinosporamide family, which includes several structurally related compounds. This compound is known for its densely functionalized γ-lactam-β-lactone bicyclic core, which contributes to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of salinosporamide B involves several steps, starting from simple organic molecules. The key steps include the formation of the γ-lactam-β-lactone core, which is achieved through a series of cyclization reactions. Typical reagents used in these reactions include butyric acid derivatives and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound is primarily achieved through fermentation of Salinispora tropica. The bacterium is cultured under specific conditions that promote the production of this compound as a secondary metabolite. Optimization of fermentation conditions, such as nutrient composition and temperature, is crucial for maximizing yield .

Chemical Reactions Analysis

Types of Reactions

Salinosporamide B undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Salinosporamide B has a wide range of scientific research applications:

Mechanism of Action

Salinosporamide B exerts its effects primarily through inhibition of the 20S proteasome, a protein complex responsible for degrading unneeded or damaged proteins. By inhibiting this proteasome, this compound disrupts protein homeostasis, leading to the accumulation of damaged proteins and ultimately inducing cell death in cancer cells. The γ-lactam-β-lactone core is crucial for its binding to the proteasome active site .

Comparison with Similar Compounds

Salinosporamide B is often compared with other members of the salinosporamide family, such as salinosporamide A, C, and D. While all these compounds share the γ-lactam-β-lactone core, they differ in their side chains and functional groups, which influence their biological activity and potency. For example, salinosporamide A is significantly more potent as a proteasome inhibitor compared to this compound, due to the presence of a chlorine atom in its structure .

Similar Compounds

  • Salinosporamide A
  • Salinosporamide C
  • Salinosporamide D
  • Salinosporamide E
  • Salinosporamide F
  • Salinosporamide G
  • Salinosporamide H
  • Salinosporamide I
  • Salinosporamide J
  • Salinosporamide K

This compound stands out due to its unique deschloro analog structure, which provides insights into the structure-activity relationships within this family of compounds .

Properties

CAS No.

863126-95-8

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

(1R,4R,5S)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-4-ethyl-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

InChI

InChI=1S/C15H21NO4/c1-3-10-12(18)16-15(13(19)20-14(10,15)2)11(17)9-7-5-4-6-8-9/h5,7,9-11,17H,3-4,6,8H2,1-2H3,(H,16,18)/t9-,10+,11+,14+,15+/m1/s1

InChI Key

SCJZQKFFYIGMCI-SHTIJGAHSA-N

SMILES

CCC1C(=O)NC2(C1(OC2=O)C)C(C3CCCC=C3)O

Isomeric SMILES

CC[C@H]1C(=O)N[C@@]2([C@]1(OC2=O)C)[C@H]([C@H]3CCCC=C3)O

Canonical SMILES

CCC1C(=O)NC2(C1(OC2=O)C)C(C3CCCC=C3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Salinosporamide B; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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